2-Substituted vs. 3-Substituted N-Piperidinyl Indoles: Subnanomolar NOP Binding Affinity Advantage
2-Substituted N-piperidinyl indoles demonstrate a striking improvement in NOP receptor binding affinity compared to their 3-substituted regioisomers. The 2-aminomethyl analog (compound 10) exhibits a NOP Ki of 0.23 ± 0.11 nM, which is approximately 14-fold more potent than its 3-aminomethyl counterpart (compound 19, NOP Ki = 3.27 ± 0.30 nM) [1]. Similarly, the 2-hydroxymethyl analog (compound 1) shows a NOP Ki of 0.34 ± 0.13 nM, representing a >130-fold improvement over its 3-hydroxymethyl regioisomer (compound 2, NOP Ki = 44.7 ± 9.1 nM) [1]. This class-level SAR trend predicts that the 2-tert-butyl substitution of CAS 397842-07-8 will confer significantly stronger NOP receptor engagement than any hypothetical 3-tert-butyl regioisomer.
| Evidence Dimension | NOP receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Predicted subnanomolar to low-nanomolar NOP Ki based on 2-substitution class trend (exact value not reported for CAS 397842-07-8) |
| Comparator Or Baseline | Hypothetical 3-tert-butyl-N-piperidin-4-yl-1H-indol-5-amine: predicted 10- to >100-fold weaker Ki based on 2-vs-3 SAR |
| Quantified Difference | 2-Substitution class advantage: 14-fold (aminomethyl series) to >130-fold (hydroxymethyl series) improvement in NOP Ki [1] |
| Conditions | Radioligand competition displacement assays using [3H]N/OFQ in membranes from CHO cells stably expressing human NOP receptor [1] |
Why This Matters
The large binding affinity differential driven by substitution position means that procurement of the 2-substituted regioisomer (CAS 397842-07-8) is essential for any NOP-targeted research program, as 3-substituted or unsubstituted analogs cannot achieve comparable target engagement.
- [1] Meyer ME, Doshi A, Polgar WE, Zaveri NT. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorg Med Chem. 2023;92:117421. Table 1. View Source
